Cas no 914203-41-1 (2-Chloro-5-(7-chloroheptanoyl)pyridine)

2-Chloro-5-(7-chloroheptanoyl)pyridine is a versatile intermediate in organic synthesis, particularly valued for its bifunctional reactivity due to the presence of both a chloro-substituted pyridine ring and a chloro-terminated alkanoyl chain. This compound is useful in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals, where its reactive sites allow for further functionalization. The pyridine moiety offers potential for coordination chemistry, while the chloroheptanoyl side chain enables nucleophilic substitution or coupling reactions. Its well-defined structure ensures consistent performance in synthetic applications, making it a reliable building block for researchers developing complex molecular architectures. Proper handling and storage are recommended due to its reactive functional groups.
2-Chloro-5-(7-chloroheptanoyl)pyridine structure
914203-41-1 structure
Product Name:2-Chloro-5-(7-chloroheptanoyl)pyridine
CAS No:914203-41-1
MF:C12H15Cl2NO
MW:260.159601449966
MDL:MFCD02260519
CID:1963406
PubChem ID:24723374
Update Time:2025-08-03

2-Chloro-5-(7-chloroheptanoyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 7-chloro-1-(6-chloropyridin-3-yl)heptan-1-one
    • 2-CHLORO-5-(7-CHLOROHEPTANOYL)PYRIDINE
    • CTK5G9531
    • AG-H-75117
    • KB-169812
    • MFCD02260519
    • MS-21544
    • DTXSID80641814
    • 914203-41-1
    • AKOS016018817
    • 2-Chloro-5-(7-chloroheptanoyl)pyridine
    • MDL: MFCD02260519
    • Inchi: 1S/C12H15Cl2NO/c13-8-4-2-1-3-5-11(16)10-6-7-12(14)15-9-10/h6-7,9H,1-5,8H2
    • InChI Key: UHMGOCDSIOVUCS-UHFFFAOYSA-N
    • SMILES: ClCCCCCCC(C1C=NC(=CC=1)Cl)=O

Computed Properties

  • Exact Mass: 259.05300
  • Monoisotopic Mass: 259.0530695Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 7
  • Complexity: 211
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 30Ų

Experimental Properties

  • PSA: 29.96000
  • LogP: 4.10700

2-Chloro-5-(7-chloroheptanoyl)pyridine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-Chloro-5-(7-chloroheptanoyl)pyridine Suppliers

Amadis Chemical Company Limited
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(CAS:914203-41-1)2-Chloro-5-(7-chloroheptanoyl)pyridine
Order Number:A1197949
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:35
Price ($):465.0
Email:sales@amadischem.com

Additional information on 2-Chloro-5-(7-chloroheptanoyl)pyridine

Introduction to 2-Chloro-5-(7-chloroheptanoyl)pyridine (CAS No. 914203-41-1) and Its Emerging Applications in Chemical Biology

2-Chloro-5-(7-chloroheptanoyl)pyridine, identified by its CAS number 914203-41-1, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound belongs to the pyridine class of heterocyclic aromatic compounds, characterized by a nitrogen atom embedded within a six-membered ring structure. The presence of chloro substituents at the 2-position and 7-chloroheptanoyl group at the 5-position endows this molecule with distinct reactivity and biological potential, making it a valuable scaffold for drug discovery and molecular research.

The 2-chloro-5-(7-chloroheptanoyl)pyridine structure is particularly intriguing because it combines the electron-withdrawing effects of the chloro groups with the lipophilic nature of the heptanoyl side chain. This dual functionality allows the compound to interact effectively with both hydrophobic and hydrophilic targets, which is a critical consideration in medicinal chemistry. The chloro groups enhance electrophilicity, making the molecule susceptible to nucleophilic attack, while the heptanoyl moiety improves solubility in lipophilic environments, facilitating membrane permeability and cellular uptake.

In recent years, there has been growing interest in 2-chloro-5-(7-chloroheptanoyl)pyridine as a building block for synthesizing novel bioactive molecules. Its pyridine core is a privileged scaffold in drug design, frequently incorporated into kinase inhibitors, antiviral agents, and anti-inflammatory drugs due to its ability to mimic natural biomolecules and interact with biological macromolecules. The specific substitution pattern in 2-chloro-5-(7-chloroheptanoyl)pyridine enhances its binding affinity to certain enzymes and receptors, making it a promising candidate for targeted therapies.

One of the most exciting applications of 2-chloro-5-(7-chloroheptanoyl)pyridine lies in its role as an intermediate in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are critical mediators of cellular processes but are notoriously difficult to inhibit with traditional small molecules due to their lack of well-defined binding pockets. The structural features of 2-chloro-5-(7-chloroheptanoyl)pyridine, particularly its ability to adopt multiple conformations and form hydrogen bonds, make it an ideal candidate for designing PPI modulators. Recent studies have demonstrated its efficacy in disrupting interactions involving transcription factors and signaling proteins, which could have therapeutic implications in oncology and immunology.

Another emerging area where 2-chloro-5-(7-chloroheptanoyl)pyridine is making strides is in the development of next-generation antiviral agents. The increasing prevalence of drug-resistant viruses has necessitated the discovery of novel therapeutic strategies. The compound's ability to interfere with viral replication by inhibiting key enzymes or modulating host-virus interactions has been explored in preclinical studies. For instance, derivatives of 2-chloro-5-(7-chloroheptanoyl)pyridine have shown promise in inhibiting proteases essential for viral maturation, offering a potential alternative to existing antiviral drugs that may face resistance issues.

The synthesis of 2-chloro-5-(7-chloroheptanoyl)pyridine itself is another area of active research. Advanced synthetic methodologies have been developed to optimize yield and purity while minimizing side reactions. Techniques such as palladium-catalyzed cross-coupling reactions and enzymatic resolutions have enabled chemists to construct this complex molecule with high precision. These advancements not only improve access to 2-chloro-5-(7-chloroheptanoyl)pyridine but also pave the way for generating libraries of related compounds for high-throughput screening.

In conclusion, 2-Chloro-5-(7-chloroheptanoyl)pyridine (CAS No. 914203-41-1) represents a fascinating example of how structural innovation can lead to novel biological activities. Its unique combination of functional groups makes it a versatile tool for drug discovery, with applications spanning from kinase inhibition to antiviral therapy. As research continues to uncover new therapeutic targets and synthetic strategies, compounds like 2-Chloro-5-(7-chloroheptanoyl)pyridine are poised to play a pivotal role in advancing chemical biology and medicine.

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Amadis Chemical Company Limited
(CAS:914203-41-1)2-Chloro-5-(7-chloroheptanoyl)pyridine
A1197949
Purity:99%
Quantity:1g
Price ($):465.0
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